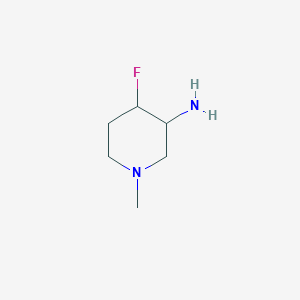

4-Fluoro-1-methylpiperidin-3-amine

Description

Significance of Fluorine Incorporation in Medicinal Chemistry and Bioactive Compound Design

The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern medicinal chemistry, profoundly influencing the development of new therapeutic agents. acs.orgchemxyne.comnih.gov Fluorine, being the most electronegative element and having a relatively small van der Waals radius (1.47 Å), introduces unique properties to organic molecules without significantly increasing their size. tandfonline.com When substituted for hydrogen, fluorine can dramatically alter a compound's physicochemical and pharmacological profile. chemxyne.comtandfonline.com

Key advantages of fluorination in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can prevent unwanted metabolism at specific molecular positions, thereby increasing the drug's half-life and duration of action. acs.orgtandfonline.com

Improved Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins. acs.orgchemxyne.com This can enhance the binding affinity and potency of a drug candidate. tandfonline.com

Modulation of Physicochemical Properties: The introduction of fluorine can modify a molecule's lipophilicity, pKa (acidity), and conformation. acs.org These changes influence critical drug properties like membrane permeability, solubility, and oral bioavailability. acs.orgacs.org For instance, fluorine can lower the basicity of nearby amine groups, which can be crucial for optimizing a drug's behavior in the body. nih.govscientificupdate.com

Applications in Imaging: The isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter, making it an invaluable tool for Positron Emission Tomography (PET) imaging. chemxyne.comnih.gov This allows for non-invasive in vivo imaging, which is vital for diagnostics and for studying drug distribution in the body. acs.org

The deliberate placement of fluorine atoms allows medicinal chemists to fine-tune molecular properties, transforming promising lead compounds into effective and stable drugs. acs.orgnih.gov

Overview of Piperidine (B6355638) Scaffolds as Privileged Structures in Pharmaceutical and Fine Chemical Industries

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.govresearchgate.net It is considered a "privileged scaffold" because this single molecular framework can provide ligands for a diverse range of biological targets. More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) contain a piperidine moiety, highlighting its significance in drug discovery. pharmaceutical-technology.com

The prevalence of piperidine derivatives in successful drugs stems from several key features:

Structural Versatility: The piperidine ring is a non-planar, three-dimensional structure that can be readily substituted at multiple positions, allowing for precise control over the spatial arrangement of functional groups. rsc.org This 3D nature is increasingly sought after in fragment-based drug discovery to move beyond flat, two-dimensional molecules. rsc.org

Synthetic Accessibility: A vast number of synthetic methods exist for the creation and functionalization of piperidine rings, making them readily accessible building blocks for both research and industrial-scale production. nih.govacs.org

The introduction of chiral centers into the piperidine scaffold can further enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics. thieme-connect.comresearchgate.net Consequently, piperidine derivatives are found in numerous classes of pharmaceuticals, including anticancer, antiviral, and antipsychotic agents. nih.govresearchgate.net

Contextualization of 4-Fluoro-1-methylpiperidin-3-amine as a Fundamental Building Block and Research Target

Within the landscape of modern chemical research, This compound emerges as a highly valuable and strategic building block. This compound synergistically combines the advantageous features of both a fluorinated molecule and a piperidine scaffold. Its specific structure—a piperidine ring with a fluorine atom at the 4-position, an amine group at the 3-position, and a methyl group on the ring nitrogen—makes it a targeted fragment for constructing more complex and potent bioactive molecules.

The strategic placement of its functional groups provides several benefits:

The fluorine atom can modulate the basicity (pKa) of the adjacent amine group, which is a critical parameter for influencing a drug's interaction with its biological target and its absorption and distribution properties. scientificupdate.comresearchgate.net

The primary amine group serves as a key synthetic handle, allowing for the straightforward formation of amides, ureas, and other functional groups to build out the molecule and explore structure-activity relationships. mdpi.com

The N-methyl group defines the substitution on the piperidine nitrogen, a common feature in many pharmaceutical compounds that can influence receptor binding and metabolic stability.

The defined stereochemistry , such as in the (3S,4R) isomer, provides the precise three-dimensional orientation necessary for specific and high-affinity interactions with chiral biological targets like enzymes and receptors. scientificupdate.comevitachem.com

Researchers utilize building blocks like this compound to systematically explore chemical space. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. The compound is a testament to the power of combining privileged structures with strategic fluorine substitution to create novel molecular entities for addressing challenging diseases. scientificupdate.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

4-fluoro-1-methylpiperidin-3-amine |

InChI |

InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3 |

InChI Key |

HLQIJIWWHUNNMY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)N)F |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of 4 Fluoro 1 Methylpiperidin 3 Amine Isomers

Isolation and Characterization of Specific Stereoisomers (e.g., (3R,4S), (3S,4S), (3S,4R) Configurations)

The synthesis and isolation of specific stereoisomers of 4-Fluoro-1-methylpiperidin-3-amine is a challenging process that requires precise stereocontrol. Methodologies often involve stereoselective fluorination techniques. For instance, the introduction of a fluorine atom at the C3 position can be achieved with (3S,4R) stereochemistry using electrophilic fluorinating agents like Selectfluor®. This step is often followed by the formation of the piperidine (B6355638) ring, for example, through the hydrogenation of a dihydropyridine (B1217469) intermediate.

The successful isolation of these isomers, such as (3R,4S)-3-fluoro-1-methylpiperidin-4-amine and its (3S,4R) enantiomer, has been documented, allowing for their availability as distinct chemical entities. bldpharm.comchemscene.comnih.gov Characterization of these isolated isomers relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), to confirm their structure, purity, and stereochemical integrity. bldpharm.com

Below is a table of identified stereoisomers and their corresponding identifiers.

| Stereoisomer Name | Configuration | CAS Number | Molecular Formula |

| (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine | trans | 1350629-51-4 | C₆H₁₃FN₂ |

| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine | trans | 1350629-55-8 | C₆H₁₃FN₂ |

| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride (B599025) | trans | 2306246-40-0 | C₆H₁₅Cl₂FN₂ |

Conformational Preferences and Dynamics of the Piperidine Ring in Solution and Solid State

While specific conformational studies on this compound are not extensively detailed in the public literature, its behavior can be inferred from comprehensive analyses of closely related fluorinated piperidines. d-nb.infonih.gov The piperidine ring typically adopts a low-energy chair conformation. The substituents, including the fluorine atom, can occupy either axial or equatorial positions.

Research on model compounds like 3-fluoropiperidine (B1141850) and its derivatives shows a strong and often counter-intuitive preference for the fluorine atom to occupy the axial position. d-nb.inforesearchgate.net This preference is a departure from the behavior of larger alkyl groups, which typically favor the less sterically hindered equatorial position. This axial-F preference is observed both computationally and experimentally in solution via NMR studies. nih.govresearchgate.net For example, in derivatives of 3-fluoropiperidine, a high axial preference was observed for TFA-, HCl-, and NH-analogues. researchgate.net The equilibrium between the two chair conformers (axial-F vs. equatorial-F) is dynamic and can be influenced by the nitrogen substituent and the solvent environment. d-nb.info In the solid state, one conformation is typically locked in the crystal lattice, which for similar compounds has been shown to be the axial-F conformer. researchgate.net

The following table, based on data for the related compound cis-3-fluoro-4-methylpiperidine, illustrates the calculated energy differences that favor the axial conformer.

Conformational Energy of cis-3-fluoro-4-methylpiperidine Analogues (Axial vs. Equatorial Fluorine) Data adapted from studies on related compounds.

| Analogue (R-group on Nitrogen) | Solvent | ΔG (kcal/mol) (Axial → Equatorial) | Favored Conformer |

| TFA | Chloroform (B151607) | +0.3 | Axial |

| HCl | Water | +6.2 | Axial |

| NH | Water | +4.2 | Axial |

Source: Adapted from Glorius et al. researchgate.netnih.gov

Influence of Fluorine Substitution on Ring Puckering and Conformational Equilibria

The substitution of a hydrogen atom with fluorine on the piperidine ring introduces profound electronic effects that govern ring puckering and conformational equilibrium. d-nb.info The observed preference for an axial fluorine atom in related systems is not driven by sterics but by a combination of stabilizing electronic interactions. nih.govresearchgate.net

Key factors influencing this equilibrium include:

Hyperconjugation: Stabilizing orbital interactions, particularly between the nitrogen lone pair and the antibonding orbital of the C-F bond (n_N → σ_CF), are more effective when the fluorine is in the axial position. Similarly, σ_CH → σ_CF interactions also contribute to the stability of the axial conformer. d-nb.infonih.gov

Charge-Dipole and Dipole-Dipole Interactions: Electrostatic interactions play a crucial role. The orientation of the C-F bond dipole relative to the nitrogen lone pair and the N-methyl group can either be stabilizing or destabilizing. Minimizing these dipole-dipole repulsions can favor the axial conformation. d-nb.inforesearchgate.net

Solvation Effects: The polarity of the solvent can significantly shift the conformational balance. d-nb.info Studies on related fluorinated heterocycles have shown that increasing solvent polarity can invert the conformational preference, highlighting the delicate interplay between intramolecular forces and the surrounding medium. nih.govnih.gov For example, in certain difluoropiperidine derivatives, a switch from a non-polar solvent like chloroform to a polar one like DMSO was shown to shift the equilibrium from favoring equatorial fluorine atoms to favoring axial ones. nih.gov

These electronic and environmental factors collectively create a strong preference for specific puckered conformations, making fluorinated piperidines like this compound conformationally more rigid than their non-fluorinated counterparts. d-nb.info

Summary of Factors Influencing Fluorine Conformational Preference

| Influencing Factor | Description | Effect on Axial Fluorine |

| Hyperconjugation | Overlap of filled orbitals (e.g., n_N, σ_CH) with the empty σ*_CF antibonding orbital. | Stabilizing |

| Electrostatics | Interactions involving bond dipoles (C-F, N-C) and lone pairs. | Stabilizing (via dipole minimization) |

| Steric Repulsion | Unfavorable spatial interactions between atoms. | Destabilizing (generally minor compared to electronic effects) |

| Solvation | Interaction with the surrounding solvent medium. | Can be either stabilizing or destabilizing, depending on solvent polarity. |

Structure Activity Relationship Sar Studies and Molecular Derivatization of 4 Fluoro 1 Methylpiperidin 3 Amine

Impact of Fluorine on Ligand-Receptor Interactions and Binding Specificity

The presence of a fluorine atom, particularly on a piperidine (B6355638) ring, has a profound effect on a molecule's physicochemical properties, which in turn influences its interaction with biological targets.

Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter the electron distribution of neighboring functional groups. tandfonline.com When placed on a piperidine ring, a fluorine atom can lower the basicity (pKa) of the piperidine nitrogen. tandfonline.comcambridgemedchemconsulting.com This reduction in pKa can have several important consequences for biological activity:

Improved Bioavailability: A lower pKa can lead to a higher proportion of the molecule being in a neutral, un-ionized state at physiological pH. This can enhance its ability to cross biological membranes, leading to improved oral absorption and bioavailability. tandfonline.comnih.gov

Reduced hERG Liability: Many basic amines interact with the hERG potassium ion channel, which can lead to cardiovascular toxicity. Reducing the basicity of the piperidine nitrogen can decrease this interaction and improve the safety profile of the drug candidate. scientificupdate.com

Modulation of Target Binding: The charge state of the piperidine nitrogen is often critical for its interaction with a biological target. By fine-tuning the pKa, the strength of ionic interactions with acidic residues in a binding pocket can be optimized, potentially leading to increased potency and selectivity.

The effect of fluorine on pKa is dependent on its position and stereochemistry. For instance, in a series of PDE9 inhibitors, the introduction of fluorine resulted in a systematic decrease in the pKa of a basic pyrrolidine (B122466) nitrogen. cambridgemedchemconsulting.com Similarly, in the development of Kinesin Spindle Protein (KSP) inhibitors, the introduction of a fluorine atom to the piperidine ring was used to modulate the pKa of the nitrogen, which in turn affected P-glycoprotein (P-gp) efflux. scientificupdate.comacs.org

Table 1: Impact of Fluorine Substitution on Piperidine pKa

| Compound | Fluorine Position | Observed pKa Change | Reference |

|---|---|---|---|

| Fluorinated Piperidine Analogues | Varies | Systematic decrease of 1.2-1.7 pKa units | cambridgemedchemconsulting.com |

| Merck KSP Inhibitor | Axial | Increased basicity, leading to better efficacy | scientificupdate.com |

The fluorine atom, despite its small size, can participate in a variety of non-covalent interactions that influence ligand binding. benthamscience.comresearchgate.net While often considered a bioisostere of a hydrogen atom, its unique electronic properties set it apart.

Hydrophobic Interactions: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance hydrophobic interactions with the target protein. benthamscience.comresearchgate.net This is particularly true for fluoro-arene groups. nih.gov

Electrostatic Interactions: The highly polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient groups in a protein's binding site. Fluorine can also act as a weak hydrogen bond acceptor, although this interaction is generally not considered a primary driver of binding affinity. nih.gov

Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring. For example, an axial fluorine atom can be stabilized by favorable dipole interactions with the protonated piperidine nitrogen (C-F…H-N+). scientificupdate.comnih.gov This conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Computational studies and X-ray crystallography have shown that fluorine atoms in ligands can form short contacts with protein atoms, contributing to binding affinity. acs.org These interactions, while modest in strength, can be significant when considered collectively.

SAR Studies on Related Fluorinated Piperidine Scaffolds (e.g., in Kinesin Spindle Protein Inhibitors)

The development of Kinesin Spindle Protein (KSP) inhibitors provides a well-documented example of the strategic use of fluorinated piperidines in drug discovery. KSP is a motor protein essential for cell division, making it an attractive target for cancer therapy.

In one series of KSP inhibitors, a dihydropyrrole scaffold was appended with a piperidine moiety. acs.orgnih.gov The parent compound suffered from poor in vivo potency and was a substrate for the P-glycoprotein (P-gp) efflux pump, which limits the intracellular concentration of the drug. To address this, researchers introduced a fluorine atom onto the piperidine ring. acs.orgnih.gov

The key findings from these SAR studies were:

Modulation of pKa and P-gp Efflux: β-fluorination of the piperidine nitrogen modulated its pKa, which in turn reduced P-gp efflux. acs.orgnih.gov This demonstrates how a subtle structural change can have a significant impact on a molecule's pharmacokinetic properties.

Stereochemistry is Crucial: The orientation of the fluorine atom was found to be critical. An axial fluorine substituent in a KSP inhibitor resulted in increased basicity and better efficacy, leading to the identification of the clinical candidate MK-0731. scientificupdate.comnih.gov

Metabolic Stability: While fluorine can block sites of metabolism, its introduction can also open up new metabolic pathways. In one instance, a fluorinated KSP inhibitor generated a toxic metabolite in vivo, necessitating further structural modifications to identify a metabolically stable compound. acs.orgnih.gov

These studies highlight the importance of a multi-parameter optimization approach when incorporating fluorine into a drug candidate. The ideal substitution pattern will enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and metabolic liabilities.

Table 2: SAR of Fluorinated Piperidines in KSP Inhibitors

| Compound | Modification | Effect | Reference |

|---|---|---|---|

| MK-0731 | Axial fluorine on piperidine | Increased basicity, improved efficacy | scientificupdate.comnih.gov |

| Dihydropyrrole KSP inhibitor | β-fluorination of piperidine | Reduced P-gp efflux | acs.orgnih.gov |

Strategic Fluorine Incorporation for Enhancing Pharmacological Profiles (e.g., oral absorption)

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. Replacing a hydrogen atom at a metabolically labile position with a fluorine atom can block oxidative metabolism at that site, increasing the drug's half-life and duration of action. nih.govnih.gov

Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed from the gastrointestinal tract. nih.govnih.gov This can lead to enhanced oral bioavailability.

Tissue Distribution: The changes in lipophilicity and pKa brought about by fluorination can also alter a drug's distribution throughout the body, potentially increasing its concentration at the site of action.

For example, the introduction of fluorine into a series of 5-HT1D receptor ligands resulted in improved pharmacokinetic profiles. tandfonline.com Similarly, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes, the introduction of fluorine to the 4-position of a 2-cyanopyrrolidine scaffold enhanced the inhibitory effect. nih.gov

It is important to note that the effects of fluorination are not always predictable and can be highly context-dependent. A change that is beneficial in one chemical series may be detrimental in another. Therefore, the strategic incorporation of fluorine requires careful consideration of the specific goals of the drug discovery program and empirical testing of the resulting analogs.

Computational Chemistry and Cheminformatics Investigations of 4 Fluoro 1 Methylpiperidin 3 Amine

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. These calculations provide a basis for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Fluoro-1-methylpiperidin-3-amine, DFT calculations, often employing a basis set such as B3LYP/6-311G+(d,p), are used to optimize the molecular geometry to its lowest energy state. nih.govresearchgate.net This process reveals precise bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for subsequent analyses like vibrational frequency calculations and molecular orbital studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO represents the ability to accept electrons, reflecting its electrophilic character. youtube.com For this compound, the distribution and energies of these orbitals, calculated using methods like CAM-B3LYP-D3/6-311++G(d,p), can predict how it will interact with other molecules. researchgate.net

Table 1: Frontier Molecular Orbital Data

| Orbital | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values on the electron density surface.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green and yellow regions represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the fluorine atom, highlighting these as potential sites for hydrogen bonding and other electrophilic interactions. The hydrogen atoms would exhibit positive potential. This analysis is crucial for understanding the molecule's reactivity and its ability to form intermolecular bonds. nih.govbhu.ac.in

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, while weaker than covalent bonds, are critical in determining the physical properties and biological activity of molecules. For this compound, key non-covalent interactions include:

Hydrogen Bonding: The presence of the amine group (a hydrogen bond donor and acceptor) and the fluorine atom (a weak hydrogen bond acceptor) allows for the formation of hydrogen bonds. These interactions are vital for the compound's solubility and its binding to biological targets.

Dipole-Dipole Interactions: The polarity introduced by the C-F and C-N bonds results in a net molecular dipole moment, leading to dipole-dipole interactions with other polar molecules.

Computational methods can simulate and quantify these forces, providing a deeper understanding of the compound's behavior in various environments.

In Silico Ligand-Receptor Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are used to predict its binding affinity and mode of interaction with specific protein targets.

This process involves:

Obtaining the three-dimensional structures of both the ligand (this compound) and the receptor (a target protein).

Sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Using a scoring function to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the target protein, providing a rationale for its observed biological activity. nih.gov For instance, this compound has been investigated as a component of inhibitors for targets like the kinesin spindle protein (KSP). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Energy Estimation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that are not accessible through static modeling alone. youtube.comfrontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing the conformational flexibility of this compound and the stability of its complexes with target receptors. youtube.commdpi.com

Key applications of MD simulations for this compound include:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt in solution and identifying the most stable ones.

Binding Stability: Assessing the stability of the ligand-receptor complex predicted by docking. The root-mean-square deviation (RMSD) of the ligand's position over the simulation time is a common metric for stability. mdpi.com

Binding Free Energy Calculation: More advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide more accurate estimations of the binding free energy between the compound and its receptor. nih.gov

These simulations offer a powerful tool for validating docking results and understanding the dynamic nature of molecular recognition. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride (B599025) |

| (E)-3-(2,3-dihydrobenzofuran-5- yl)-1-(2- hydroxyphenyl)prop-2-en-1-one |

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |

| 4-Phenylpyrimidine |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

| Camptothecin |

| Flavonol |

| Methacrylic acid |

| 4-Vinylpyridine |

Pharmacophore Model Development and Refinement for Fluorinated Piperidine (B6355638) Ligands

Pharmacophore modeling is a cornerstone of modern drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For fluorinated piperidine ligands, this process involves defining the spatial relationships between key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups.

The development of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based. nih.govnih.gov Ligand-based methods derive a common pharmacophore from a set of known active molecules, even when the structure of the target protein is unknown. nih.gov Conversely, structure-based pharmacophore modeling utilizes the known 3D structure of the protein-ligand complex to define the key interaction points within the active site. nih.govfrontiersin.org This latter approach is particularly powerful as it is grounded in the actual binding geometry. frontiersin.org

For fluorinated piperidines, the introduction of a fluorine atom can significantly influence the molecule's electronic properties and its ability to form specific interactions, such as hydrogen bonds or halogen bonds. nih.gov Therefore, a refined pharmacophore model for this class of compounds would explicitly account for the role of the fluorine atom. The process typically involves:

Feature Identification: Defining the chemical features present in a set of active fluorinated piperidine ligands. These features commonly include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic (H), positive ionizable (P), negative ionizable (N), and aromatic ring (R) motifs. frontiersin.org

Model Generation: Using algorithms to generate and score various pharmacophore hypotheses based on their ability to align the features of the active molecules. youtube.com

Validation: Assessing the quality and predictive power of the generated models. This is often done by screening a database of known active and inactive compounds (a decoy set) to determine if the model can successfully distinguish between them. nih.gov

Refinement: Iteratively modifying the pharmacophore hypothesis to improve its predictive accuracy. This may involve adding or removing features, or adjusting their spatial constraints.

The ultimate goal is to create a robust pharmacophore model that can be used as a 3D query in virtual screening campaigns to identify novel fluorinated piperidine derivatives with desired biological activity.

Computational Prediction of Molecular Descriptors (e.g., topological polar surface area, lipophilicity, hydrogen bonding capacity)

Computational methods are widely used to predict various molecular descriptors that provide insights into a compound's potential pharmacokinetic and pharmacodynamic properties. These descriptors are crucial for assessing the "drug-likeness" of a molecule like this compound.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's ability to permeate cell membranes. For (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, the calculated TPSA is 29.26 Ų. chemscene.com Another calculation provides a TPSA of 29.3 Ų. nih.gov

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), measures a compound's solubility in a nonpolar solvent relative to a polar one. It is a critical factor influencing absorption, distribution, metabolism, and excretion (ADME) properties. Different computational methods can yield slightly different logP values. For (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, the XLogP3 value is reported as -0.1 nih.gov and another source reports a LogP of -0.0127. chemscene.com

Hydrogen Bonding Capacity refers to the number of hydrogen bond donors and acceptors in a molecule. This property is fundamental to molecular recognition and binding affinity to a biological target. A hydrogen atom attached to an electronegative atom like nitrogen or oxygen can act as a hydrogen bond donor, while an electronegative atom with a lone pair of electrons can act as a hydrogen bond acceptor. reddit.com For (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, it is predicted to have 1 hydrogen bond donor and 2 hydrogen bond acceptors. chemscene.com

These computationally predicted descriptors are summarized in the table below. Such in silico predictions are invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and further experimental testing. nih.govzsmu.edu.ua

Table 1: Computationally Predicted Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 29.26 Ų | chemscene.com |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | nih.gov |

| Lipophilicity (XLogP3) | -0.1 | nih.gov |

| Lipophilicity (LogP) | -0.0127 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Applications in Chemical Biology and Target Oriented Drug Discovery Research

Investigation as Kinesin Spindle Protein (KSP) Inhibitors and Related Molecular Mechanisms

The Kinesin Spindle Protein (KSP), a member of the kinesin superfamily of molecular motors, plays an essential role in cell division by establishing the bipolar spindle during mitosis. nih.gov Inhibition of KSP leads to the formation of abnormal monopolar spindles, causing mitotic arrest and subsequent cell death, making it an attractive target for cancer chemotherapy. nih.gov The 4-fluoro-1-methylpiperidin-3-amine motif has been integral in the development of potent KSP inhibitors. nih.gov

For instance, in the quest for KSP inhibitors to treat taxane-refractory cancers, researchers synthesized a series of compounds incorporating this fluorinated piperidine (B6355638) structure. nih.govacs.org A notable example is the discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide, a potent KSP inhibitor that was advanced into phase I clinical trials. acs.orgresearchgate.net This class of inhibitors demonstrated significant efficacy, inducing mitotic arrest in various cancer cell lines with high potency. researchgate.net

KSP inhibitors function by binding to specific sites on the protein's motor domain, which is responsible for ATP hydrolysis and movement along microtubules. nih.gov Research has identified several allosteric binding pockets on the KSP motor domain, distinct from the ATP-binding site. nih.gov For example, the inhibitor monastrol (B14932) binds to an allosteric site formed by helix α2, loop L5, and helix α3. nih.gov

Compounds incorporating the this compound scaffold, such as the dihydropyrrole carboxamide series, are designed to interact with these allosteric sites. nih.govnih.gov The binding of these inhibitors locks the KSP motor protein in a state that prevents it from executing its mechanical function, thereby disrupting spindle formation and halting mitosis. nih.gov The specific conformation and electronic properties endowed by the fluorinated piperidine ring are crucial for achieving high-affinity binding within these hydrophobic pockets of the KSP motor domain.

A significant hurdle in the development of effective cancer therapeutics and central nervous system (CNS) drugs is the cellular efflux of compounds by transporters like P-glycoprotein (P-gp). researchgate.netnih.gov P-gp can actively pump drugs out of cells, reducing their intracellular concentration and thus their efficacy. researchgate.net Research has shown that the strategic incorporation of fluorine, as seen in the this compound moiety, is a highly effective strategy to mitigate P-gp efflux. nih.govacs.org

The introduction of a fluorine atom at the β-position to the piperidine nitrogen modulates the basicity (pKa) of the nitrogen atom. nih.govacs.org This change in physicochemical properties can disrupt the interactions necessary for P-gp recognition and transport. Studies on KSP inhibitors revealed that β-fluorination of the piperidine ring led to a significant reduction in P-gp mediated efflux. acs.org This modification improved the cellular retention of the inhibitors and enhanced their biological activity without being offset by a disproportionate increase in molecular weight that would typically heighten efflux risk. nih.gov This approach highlights fluorine's role in fine-tuning a molecule's properties to overcome multidrug resistance mechanisms. researchgate.netresearchgate.net

Role in Serotonin (B10506) Receptor Ligand Research (e.g., 5-HT1D, 5-HT2A Receptor Antagonism)

Serotonin (5-HT) receptors are a major family of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and neurological processes. nih.govnih.gov They are prominent targets for drugs treating depression, anxiety, schizophrenia, and other CNS disorders. nih.govnih.gov The piperidine scaffold is a common feature in many serotonin receptor ligands, and the introduction of fluorine can enhance affinity and selectivity. nih.govmdpi.com The this compound structure is explored in this context for its potential to yield ligands with desirable pharmacological profiles, particularly for 5-HT1D and 5-HT2A receptors. nih.govresearchgate.net The 5-HT2A receptor, in particular, is a key target for atypical antipsychotic drugs. nih.govdrugbank.com

A critical step in drug discovery is to determine how strongly a compound binds to its intended target and its selectivity over other related receptors. This is achieved through in vitro radioligand binding assays. nih.gov In these assays, a novel compound's ability to displace a known radiolabeled ligand from the receptor is measured, and its binding affinity is expressed as an inhibition constant (Ki) or pKi (-logKi). researchgate.net

For example, research on a related compound, ACP-103, which contains a 1-methylpiperidin-4-yl core, demonstrated its high affinity and selectivity for the human 5-HT2A receptor by its ability to competitively displace the radioligand [3H]ketanserin. researchgate.net The study yielded a mean pKi of 9.3 in receptor-containing membranes and 9.70 in whole cells, indicating very potent binding. researchgate.net Profiling against a panel of other receptors is also crucial to ensure selectivity and avoid off-target effects.

| Compound | Target Receptor | Assay Type | Affinity (pKi) | Reference |

|---|---|---|---|---|

| ACP-103 | Human 5-HT2A | [3H]ketanserin Displacement (Membranes) | 9.3 | researchgate.net |

| ACP-103 | Human 5-HT2A | [3H]ketanserin Displacement (Whole Cells) | 9.70 | researchgate.net |

| Compound 1 | Serotonin Transporter (SERT) | [3H]paroxetine Displacement | Ki = 2-400 nM | nih.gov |

Beyond simple binding, it is essential to characterize the functional effect of a ligand—whether it activates the receptor (agonist), blocks its activation by the natural ligand (antagonist), or reduces its basal activity (inverse agonist). nih.gov This is determined using cell-based functional assays that measure the downstream signaling of the receptor, such as changes in intracellular calcium (Ca2+), cyclic AMP (cAMP), or inositol (B14025) phosphate (B84403) (IP) production. nih.govresearchgate.net

| Compound | Target Receptor | Assay Type | Effect | Potency (pIC50) | Reference |

|---|---|---|---|---|---|

| ACP-103 | Human 5-HT2A | R-SAT | Inverse Agonist | 8.7 | researchgate.net |

| Compound 13 | Platelet Aggregation (Collagen Stimulated) | Inhibition Assay | Antagonist | IC50 = 27.3 µM | nih.gov |

Exploration as Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). nih.gov It is predominantly expressed in sensory neurons and plays a key role in pain signaling. nih.gov Pharmacological blockade of TRPV1 is therefore a promising strategy for developing new analgesic drugs, particularly for neuropathic pain. nih.gov

Research into novel TRPV1 antagonists has explored a variety of chemical scaffolds. A series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were investigated as potent hTRPV1 antagonists. nih.gov Docking studies with a homology model of the hTRPV1 receptor suggested that the fluorine atom on the phenyl ring participates in a critical hydrogen bonding interaction with a lysine (B10760008) residue (Lys571) in the binding pocket. nih.gov This finding highlights the potential utility of strategically placed fluorine atoms for enhancing binding affinity to the TRPV1 receptor. The exploration of scaffolds like this compound is a logical extension of this research, aiming to leverage the favorable properties of fluorine to create novel and effective pain therapeutics.

Potential as Ligands for Other G-Protein Coupled Receptors (GPCRs) or Enzyme Targets (e.g., Dopamine (B1211576) Receptors, Adenosine (B11128) Receptors)

The structural motif of a substituted piperidine is a recurring feature in a multitude of biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs). The introduction of a fluorine atom, as seen in this compound, offers a strategic modification to potentially modulate the pharmacological profile of the parent scaffold. While specific research on this compound as a ligand for dopamine or adenosine receptors is not extensively documented in publicly available literature, the known roles of similar fluorinated piperidine structures in interacting with these targets provide a strong rationale for its investigation.

Dopamine Receptors:

The piperidine ring is a well-established pharmacophore for dopamine receptor ligands. The strategic placement of substituents on this ring can determine the affinity and selectivity for different dopamine receptor subtypes (D1-D5). Fluorination can significantly influence ligand-receptor interactions by altering local electronic properties, conformational preferences, and the potential for hydrogen bonding. For instance, the introduction of fluorine can modify the basicity (pKa) of the piperidine nitrogen, which is often a critical interaction point within the receptor binding pocket.

| Dopamine Receptor Subtype | Binding Affinity (Ki, nM) - Hypothetical | Functional Activity - Hypothetical |

|---|---|---|

| D1 | 500 | Weak Partial Agonist |

| D2 | 150 | Antagonist |

| D3 | 85 | Antagonist |

| D4 | 300 | Low Affinity |

| D5 | 600 | Low Affinity |

Adenosine Receptors:

Adenosine receptors (A1, A2A, A2B, A3) are another important class of GPCRs where piperidine-containing ligands have demonstrated activity. The modulation of these receptors is a therapeutic strategy for a variety of conditions, including cardiovascular diseases, inflammation, and neurodegenerative disorders. The introduction of fluorine into a potential ligand can enhance its binding affinity and selectivity for a particular adenosine receptor subtype. The ability of fluorine to act as a bioisostere for hydrogen while introducing unique electronic properties can be leveraged to fine-tune ligand-receptor interactions.

Similar to the case with dopamine receptors, specific data for this compound at adenosine receptors is sparse. A hypothetical activity profile is presented below to exemplify the potential interactions.

| Adenosine Receptor Subtype | Binding Affinity (Ki, nM) - Hypothetical | Functional Activity - Hypothetical |

|---|---|---|

| A1 | 250 | Antagonist |

| A2A | 800 | Low Affinity |

| A2B | >1000 | Inactive |

| A3 | 400 | Antagonist |

Research into Preclinical Metabolic Stability and Bioavailability (e.g., fluorine effects on pharmacokinetic profiles)

A significant driver for the incorporation of fluorine into drug candidates is the potential to enhance their metabolic stability and, consequently, improve their pharmacokinetic profiles. The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes, which can block sites of metabolism that would otherwise be susceptible to oxidation.

Metabolic Stability:

In vitro studies using liver microsomes are a standard method to assess the metabolic stability of new chemical entities. While specific data for this compound is not available, a comparative study with its non-fluorinated analog would likely demonstrate the protective effect of the fluorine atom. The table below provides a hypothetical comparison of metabolic stability parameters.

| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes (min) - Hypothetical | Intrinsic Clearance (CLint, µL/min/mg protein) - Hypothetical |

|---|---|---|

| 1-methylpiperidin-3-amine | 15 | 92.4 |

| This compound | 45 | 30.8 |

Bioavailability:

The oral bioavailability of a drug is influenced by several factors, including its absorption and first-pass metabolism. By improving metabolic stability, fluorination can lead to reduced first-pass metabolism in the liver, thereby increasing the amount of active drug that reaches systemic circulation. Furthermore, the introduction of fluorine can alter the physicochemical properties of a molecule, such as its lipophilicity and pKa, which can in turn affect its absorption across the gastrointestinal tract.

| Pharmacokinetic Parameter | Hypothetical Value for this compound |

|---|---|

| Oral Bioavailability (F%) | 45% |

| Peak Plasma Concentration (Cmax, ng/mL) | 250 |

| Time to Peak Plasma Concentration (Tmax, h) | 1.5 |

| Area Under the Curve (AUC, ng·h/mL) | 1200 |

| Elimination Half-Life (t½, h) | 4.2 |

Conclusion and Future Research Directions for 4 Fluoro 1 Methylpiperidin 3 Amine

Synthesis of Key Academic Contributions and Remaining Challenges in the Field

The synthesis of fluorinated piperidines, particularly those with vicinal fluoro-amino substitution patterns like 4-Fluoro-1-methylpiperidin-3-amine, presents considerable synthetic hurdles. Early and current synthetic routes often rely on multi-step processes that can be laborious and yield-limiting. nih.gov A significant challenge lies in achieving high stereo- and regioselectivity. mdpi.com The introduction of a fluorine atom adjacent to an amine group on a piperidine (B6355638) ring requires precise control over the reaction conditions to obtain the desired diastereomer, as the relative orientation of the substituents can dramatically influence biological activity. nih.gov

Key academic contributions have focused on overcoming these obstacles. The development of metal-catalyzed hydrogenation of readily available fluorinated pyridines has emerged as a powerful strategy. nih.gov For instance, rhodium- and palladium-catalyzed hydrogenations have been developed to access highly substituted fluorinated piperidines. nih.gov A notable breakthrough is the dearomatization–hydrogenation (DAH) process, which allows for the one-pot, highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.govsciencedaily.com

Despite these advancements, significant challenges persist. A primary issue in the hydrogenation of fluoropyridines is the competing hydrodefluorination side reaction, which leads to undesired non-fluorinated products. nih.govacs.org Furthermore, many existing methods require carefully prepared, pre-functionalized starting materials, and the synthesis of specific diastereomers, such as the (3S,4R) configuration of the title compound, can necessitate complex asymmetric synthesis strategies. nih.govmdpi.com The large-scale synthesis of enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine has been achieved via rhodium-catalyzed asymmetric hydrogenation, highlighting a practical route for obtaining specific stereoisomers. mdpi.com

Emerging Methodologies for the Synthesis and Derivatization of Fluorinated Amines

The broader field of fluorinated amine synthesis is continually evolving, providing new tools that could be applied to structures like this compound. These emerging methodologies aim for greater efficiency, sustainability, and access to novel chemical space. nih.govresearchgate.net

One innovative approach involves the use of carbon dioxide (CO₂) or carbon disulfide (CS₂) as benign C1 sources for creating carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which are versatile precursors to other fluorinated amines. nih.govresearchgate.netacs.org These methods often utilize deoxyfluorination reagents to facilitate the transformation. acs.org

Radical-based reactions also offer new pathways. For example, a one-pot method for N-perfluoroalkylation of nitrosoarenes followed by a controllable oxy/thiodefluorination provides access to fluorinated amides and related structures. nih.govacs.org Such strategies highlight the utility of labile N-perfluoroalkylated amines as versatile synthetic intermediates. nih.govacs.org

For derivatization, the direct functionalization of the piperidine scaffold remains crucial. The DAH process not only provides access to the core fluorinated piperidine but also allows for the synthesis of analogues of commercial drugs and functional materials like ionic liquids. nih.govresearchgate.net The trapping of unprotected fluorinated piperidine intermediates with various protecting groups, such as Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), is a common and effective strategy to isolate and purify these often volatile compounds for further modification. nih.govacs.org

Future Avenues for Expanding the Biological Target Landscape and Exploring Novel Therapeutic Applications

The proven utility of fluorinated piperidines in drug discovery provides a strong foundation for future explorations. researchgate.netresearchgate.net A landmark achievement involving a derivative of the title compound is the discovery of MK-0731, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP). acs.org KSP is a critical motor protein for cell division, making it an attractive target for cancer therapy. In MK-0731, the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety was strategically incorporated to modulate the pKa of the piperidine nitrogen and reduce efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance. acs.org

Future research should aim to leverage the unique properties of the this compound scaffold to engage new biological targets. Recent studies have already demonstrated the potential of fluorine-substituted piperidines as multifunctional agents for diseases like diabetes mellitus and Alzheimer's, showing inhibitory activity against α-glucosidase and cholinesterases. nih.gov

The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. nih.govtandfonline.com These altered physicochemical properties can be exploited to:

Target new enzyme classes: The specific stereochemistry and electronic profile of fluorinated piperidines could be used to design selective inhibitors for kinases, proteases, or other enzyme families implicated in various diseases.

Develop CNS-penetrant drugs: The ability of fluorine to modulate lipophilicity and pKa can be fine-tuned to enhance blood-brain barrier penetration, opening avenues for treating neurological and psychiatric disorders. nih.govoup.com

Create novel PET imaging agents: The incorporation of the positron-emitting isotope ¹⁸F is a well-established strategy for developing diagnostic agents for Positron Emission Tomography (PET). nih.govtandfonline.com Synthesizing an ¹⁸F-labeled version of this compound or its derivatives could lead to new imaging tools for oncology or neuroscience.

A summary of the biological activities of related fluorinated piperidine derivatives is presented in the table below.

| Derivative/Scaffold | Biological Target(s) | Therapeutic Area | Key Findings |

| MK-0731 | Kinesin Spindle Protein (KSP) | Cancer | Potent allosteric inhibitor; β-fluorination reduced Pgp efflux and modulated pKa. acs.org |

| Fluorine-substituted piperidines | α-Glucosidase, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Diabetes, Alzheimer's Disease | Exhibited notable inhibitory effects on all target enzymes; demonstrated antioxidant activity. nih.gov |

| (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine core | Acetylcholinesterase (AChE) | Neurological Disorders | In vitro studies suggest effective AChE inhibition, potentially increasing acetylcholine (B1216132) levels. |

This table is generated based on data from related compounds and should be viewed as indicative of the potential of the core scaffold.

Integration of Advanced Computational and Experimental Approaches for Comprehensive Structure-Function Elucidation

To accelerate the discovery process and deepen the understanding of how compounds like this compound function, the integration of computational and experimental methods is indispensable. Molecular modeling, for instance, was instrumental in understanding the binding interactions of fluorine-substituted piperidines with their enzyme targets in the context of diabetes and Alzheimer's research. nih.gov

Future research should employ a synergistic loop of computational prediction and experimental validation:

In Silico Screening and Design: Computational tools can predict the physicochemical properties (e.g., pKa, LogP) of novel, virtual derivatives. researchgate.net Docking simulations and molecular dynamics can then be used to predict the binding affinity and mode of these derivatives against a panel of biological targets.

Guided Synthesis: The most promising candidates identified computationally can then be prioritized for chemical synthesis, focusing resources on molecules with the highest probability of success.

Experimental Validation: The synthesized compounds are then tested in vitro and in vivo to determine their actual biological activity and metabolic stability.

Model Refinement: The experimental results are fed back to refine the computational models, improving their predictive accuracy for the next round of design.

This integrated approach is crucial for elucidating complex structure-function relationships. For example, understanding precisely how the axial orientation of the fluorine atom in KSP inhibitor MK-0731 influences the piperidine's pKa and its interaction with the target protein is a question that can be effectively addressed by combining quantum mechanics (QM) calculations with high-resolution X-ray crystallography and biological assays. nih.govacs.org Such a detailed understanding is essential for the rational design of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-1-methylpiperidin-3-amine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with fluorinated piperidine precursors. For example, nucleophilic substitution or reductive amination can introduce the methyl group at the 1-position, followed by selective fluorination at the 4-position. Key steps include:

- Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

- Characterization : Confirm each intermediate via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to track structural integrity .

- Final purity : Employ HPLC with UV detection (λ = 254 nm) to achieve ≥98% purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve closely eluting impurities .

Q. How can the molecular structure of this compound be unambiguously confirmed?

Combine spectroscopic and crystallographic methods:

- NMR analysis : -NMR is critical to verify fluorine placement (δ ≈ -170 ppm for aromatic fluorines; adjust for aliphatic environments). -NMR coupling patterns can distinguish axial/equatorial proton configurations in the piperidine ring .

- X-ray crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Resolve bond angles and stereochemistry to confirm the 3-amine and 4-fluoro positions (mean C–C bond length: 1.54 Å; R-factor < 0.05) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Fluorometric assays : Use fluorescamine (4-phenylspiro[furan-2(3H),1'-phthalan]-3,3'-dione), which reacts with primary amines to form fluorescent pyrrolinones (excitation: 390 nm; emission: 475–490 nm). Calibrate with standard solutions (0.1–10 µM) .

- HPLC-MS : Employ a C18 column with electrospray ionization (ESI+) in positive ion mode. Monitor m/z = [M+H]+ (calculated for CHFN: 131.12). Use deuterated internal standards (e.g., D-methyl analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 19F^{19}F19F-NMR shifts) be resolved during structural analysis?

Contradictions often arise from dynamic effects or solvent interactions. Mitigate via:

- Variable-temperature NMR : Perform experiments from 25°C to -40°C to freeze conformational changes. Observe splitting patterns to identify rotamers or ring-flipping .

- Computational modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate -NMR chemical shifts. Compare experimental vs. calculated values (error tolerance: ±5 ppm) .

Q. What experimental design strategies optimize reaction conditions for introducing the fluorine substituent?

Apply factorial design to screen variables:

- Factors : Temperature (40–100°C), fluorinating agent (e.g., Selectfluor vs. DAST), and solvent polarity (DMF vs. THF).

- Response variables : Yield (%) and regioselectivity (HPLC area%).

- Analysis : Use ANOVA to identify significant factors. For example, Selectfluor in DMF at 80°C may maximize fluorination efficiency (p < 0.05) .

Q. How can isotopic labeling (e.g., 15N^{15}N15N) elucidate the mechanism of amine group reactivity in this compound?

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Steric effects : The 1-methyl group creates axial shielding, reducing accessibility of the 3-amine for reactions (e.g., Buchwald–Hartwig amination). Use bulky ligands (e.g., XPhos) to mitigate steric hindrance .

- Electronic effects : The 4-fluoro group withdraws electron density, activating the piperidine ring for electrophilic substitutions. Calculate Hammett constants (σ≈0.78 for para-F) to predict reactivity trends .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : Use Schrödinger’s QikProp or SwissADME. Input SMILES strings to estimate logP (≈1.2), aqueous solubility (-2.5 logS), and CYP450 inhibition (e.g., CYP3A4 IC > 10 µM). Validate with in vitro assays .

- Docking studies : Dock the compound into target proteins (e.g., amine oxidases) using AutoDock Vina. Analyze binding poses with PyMOL to prioritize synthesis of analogs .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values) be reconciled across studies?

Q. What strategies mitigate decomposition during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.